molecular formula C28H26F3N5OS B1227686 N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]-4-pyrazolyl]-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio]acetamide

N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]-4-pyrazolyl]-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio]acetamide

Cat. No. B1227686
M. Wt: 537.6 g/mol
InChI Key: WNOMREJUGNFCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]-4-pyrazolyl]-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio]acetamide is a member of quinazolines.

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity : A methodology for synthesizing derivatives related to N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]-4-pyrazolyl]-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio]acetamide showed significant antimicrobial activities, particularly potent against bacteria (Sojitra et al., 2016).

Synthesis and Characterization

  • Synthesis Techniques : Studies have demonstrated methods for synthesizing related compounds, offering insights into the chemical properties and potential applications of such derivatives (Markosyan et al., 2018).

  • Characterization of Derivatives : Research on the characterization and structural analysis of related quinazoline derivatives has contributed to understanding their chemical properties and potential applications (Hirota et al., 1994).

Anticancer and Antiviral Applications

  • Anticancer Activity : Some derivatives have shown promise in anticancer applications, highlighting the potential therapeutic value of compounds related to this compound (Markosyan et al., 2019).

  • Antiviral Properties : Research into the synthesis and evaluation of related compounds has revealed their potential antiviral properties, offering avenues for further exploration in this field (Luo et al., 2012).

properties

Molecular Formula

C28H26F3N5OS

Molecular Weight

537.6 g/mol

IUPAC Name

N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H26F3N5OS/c1-16-8-10-19(11-9-16)14-36-18(3)24(17(2)35-36)32-23(37)15-38-27-33-25-21-7-5-4-6-20(21)12-13-22(25)26(34-27)28(29,30)31/h4-11H,12-15H2,1-3H3,(H,32,37)

InChI Key

WNOMREJUGNFCFB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)CSC3=NC4=C(CCC5=CC=CC=C54)C(=N3)C(F)(F)F)C

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)CSC3=NC4=C(CCC5=CC=CC=C54)C(=N3)C(F)(F)F)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]-4-pyrazolyl]-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]-4-pyrazolyl]-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]-4-pyrazolyl]-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]-4-pyrazolyl]-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]-4-pyrazolyl]-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]-4-pyrazolyl]-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio]acetamide

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